molecular formula C20H22 B6307279 Bis(mesityl)acetylene CAS No. 5806-58-6

Bis(mesityl)acetylene

Cat. No.: B6307279
CAS No.: 5806-58-6
M. Wt: 262.4 g/mol
InChI Key: KCOVOLGYBMTWKB-UHFFFAOYSA-N
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Description

Bis(mesityl)acetylene is a sterically hindered alkyne featuring two mesityl (2,4,6-trimethylphenyl) groups bonded to a central acetylene unit. The mesityl substituents confer significant steric bulk, which profoundly influences its reactivity and applications in organometallic and materials chemistry. This compound is often employed in reactions requiring stabilization of reactive intermediates, such as low-valent metal centers or strained cyclic systems, due to its ability to shield reactive sites via steric protection .

Properties

IUPAC Name

1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOVOLGYBMTWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507580
Record name 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-58-6
Record name 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(mesityl)acetylene typically involves the coupling of mesityl-substituted precursors. One common method is the Sonogashira coupling reaction, where a mesityl-substituted aryl halide reacts with a terminal acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(mesityl)acetylene can undergo various chemical reactions, including:

    Oxidation: The acetylene moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Bis(mesityl)acetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of bis(mesityl)acetylene involves its interaction with various molecular targets and pathways. The acetylene moiety can participate in π-π interactions and coordinate with metal centers, making it a versatile ligand in coordination chemistry. The mesityl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Acetylene Derivatives

Steric and Electronic Effects

Bis(mesityl)acetylene exhibits exceptional steric hindrance due to the mesityl groups, which limits its participation in reactions requiring facile alkyne coordination or insertion. For instance, attempts to cyclize this compound with Cp₂ZrPh₂ to form 2,3-bis(mesityl)benzozirconocene failed, underscoring the steric limitations of the mesityl substituents . In contrast, bis(trimethylsilyl)acetylene (Me₃SiC≡CSiMe₃) displays moderate steric bulk, enabling its use in forming low-valent titanium and zirconium metallocene complexes for catalytic applications .

Electronically, mesityl groups are mildly electron-donating, which contrasts with the electron-withdrawing trichlorosilyl groups in bis(trichlorosilyl)acetylene (Cl₃SiC≡CSiCl₃). This electronic difference influences reactivity in cycloadditions; for example, bis(trichlorosilyl)acetylene participates in reactions requiring electrophilic alkynes, whereas this compound may favor nucleophilic pathways .

Reactivity in Cycloadditions and Coordination Chemistry

This compound demonstrates unique reactivity in the presence of highly electrophilic species. For example, it reacts with labile silyliumylidene ions at room temperature to form silacyclopropenyl cations, a process facilitated by the mesityl groups stabilizing the cyclic product . Conversely, bis(2-thienyl)acetylene (C₄H₃S-C≡C-C₄H₃S) undergoes Sonogashira coupling and cyclooligomerization more readily due to reduced steric hindrance, making it a versatile building block for conjugated polymers and heterocycles .

Diphenylacetylene (PhC≡CPh), a less hindered analog, reacts efficiently with silyliumylidene ions to form similar cycloadducts but lacks the steric stabilization seen in this compound derivatives .

Optical and Physical Properties

The mesityl groups in this compound induce bathochromic shifts in absorption spectra compared to triisopropylsilyl (TIPS)-acetylene derivatives. For example, TIPS-acetylenes stabilize radical positions in indenofluorenes but exhibit red-shifted absorption relative to mesityl-substituted analogs . Physical properties such as solubility vary significantly; bis(trichlorosilyl)acetylene is soluble in polar organic solvents (e.g., ethanol, dichloromethane) , while this compound’s solubility remains undocumented but is presumed lower due to its aromatic bulk.

Data Table: Comparative Analysis of Acetylene Derivatives

Compound Substituents Steric Hindrance Key Reactivity Applications References
This compound Mesityl (2,4,6-Me₃C₆H₂) High Silacyclopropenyl cation formation Stabilizing reactive intermediates
Bis(trimethylsilyl)acetylene Me₃Si Moderate Metallocene complex generation Catalysis, thermal materials
Bis(trichlorosilyl)acetylene Cl₃Si Low Electrophilic cycloadditions Organosilicon synthesis
Bis(2-thienyl)acetylene Thienyl (C₄H₃S) Low Sonogashira coupling, cyclooligomerization Conjugated polymers, heterocycles
Diphenylacetylene Phenyl (C₆H₅) Moderate Cycloadditions with silyliumylidenes General organic synthesis
Bis(tributylstannyl)acetylene (CH₂CH₂CH₂CH₃)₃Sn High Cross-coupling, thin-film deposition Organometallic reagents

Biological Activity

Bis(mesityl)acetylene, a compound with the chemical formula C20_{20}H22_{22}, is an acetylene derivative that has garnered interest in various fields, particularly in organic synthesis and materials science. This article delves into its biological activity, exploring its potential applications and mechanisms of action, supported by data tables and case studies.

This compound features two mesityl groups (1,3-dimethyl-2-butenyl) attached to an acetylene backbone. This structure contributes to its unique properties, including stability and the ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily linked to its ability to interact with biological molecules through π-π interactions and coordination with metal centers. The steric hindrance provided by the mesityl groups enhances the stability of the compound while preventing unwanted side reactions.

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against common bacterial strains. The results demonstrated significant inhibition zones for several derivatives, indicating their potential use as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18
Derivative CP. aeruginosa12

2. Anticancer Activity

In another study, derivatives of this compound were tested against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The findings revealed that certain compounds exhibited IC50_{50} values below 20 μM, indicating notable cytotoxicity.

CompoundCell LineIC50_{50} (μM)
Derivative DPC-318
Derivative EMCF-713

Research Findings

Recent research highlights the versatility of this compound in synthetic chemistry and its potential implications in biological contexts. For instance, derivatives have been explored for their role in inhibiting specific enzymes related to cancer progression . Additionally, studies on coordination complexes involving this compound have shown promising results in catalysis and material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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